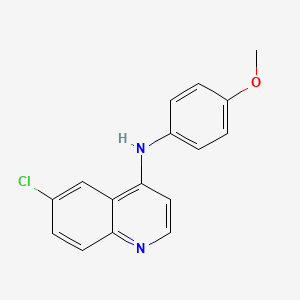

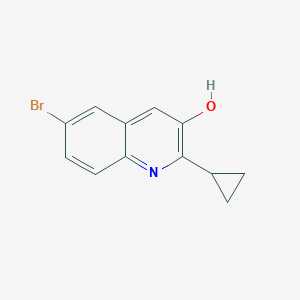

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

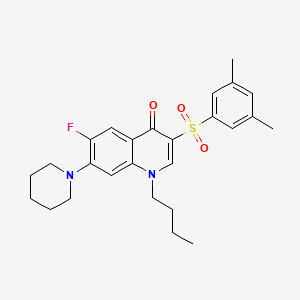

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine is a chemical compound that belongs to the class of quinolines . It is also known by registry numbers ZINC000023118814 . This compound is available from various suppliers, including ChemDiv, Inc., Vitas M Chemical Limited, Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C(C=C1)NC2=NC(Cl)=NC3=C2C=NN3C . The InChI representation is 1S/C13H12ClN5O/c1-19-12-10(7-15-19)11(17-13(14)18-12)16-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,16,17,18) . The molecular weight of the compound is 289.72 g/mol .

科学的研究の応用

Anticorrosive Applications

Quinoline derivatives, including compounds like 6-chloro-N-(4-methoxyphenyl)quinolin-4-amine, have been widely used as anticorrosive materials. They exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which enables effective adsorption on metallic surfaces. These derivatives often contain polar substituents like hydroxyl, methoxy, amino, and nitro groups, which further enhance their adsorption capabilities and anticorrosive properties (Verma, Quraishi, & Ebenso, 2020).

Medicinal Chemistry

Quinoline and its derivatives have a significant impact on the development of anticancer drugs. They serve as a privileged scaffold in drug discovery, with several quinoline-based compounds approved or under clinical investigation for cancer treatment. The quinoline moiety offers an easily accessible and well-understood scaffold for designing new drugs, providing a platform for structural optimization through established synthetic pathways. This has led to quinoline-based anticancer drugs occupying a strong position in modern medicinal chemistry, with the potential for further expansion in scope and application (Musioł, 2017).

Green Chemistry

In the pursuit of environmentally friendly synthetic methods, quinoline and its derivatives have been highlighted for their role in green chemistry. Efforts to eliminate the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline derivatives have led to the exploration of greener, non-toxic, and environment-friendly methods. This approach not only supports the sustainable development of quinoline-based compounds but also opens new avenues for their application in various fields, including pharmaceuticals and material science (Nainwal et al., 2019).

作用機序

Target of Action

Quinoline derivatives have been known to target the mycobacterial tubulin homolog, ftsz . In addition, some quinoline derivatives have shown class II c-Met inhibition activity .

Mode of Action

For instance, some quinoline derivatives inhibit the polymerization of the FtsZ protein, which is essential for bacterial cell division .

Biochemical Pathways

Quinoline derivatives have been known to interfere with the ftsz-dependent cell division pathway in mycobacteria .

Result of Action

Quinoline derivatives have shown to inhibit the growth of mycobacteria by interfering with the ftsz-dependent cell division pathway .

特性

IUPAC Name |

6-chloro-N-(4-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOMWQCSDVRDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)

amino}ethan-1-ol](/img/structure/B2866543.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)

![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)

![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)